molecular formula C8H6ClNO4 B1581401 Methyl 5-chloro-2-nitrobenzoate CAS No. 51282-49-6

Methyl 5-chloro-2-nitrobenzoate

Cat. No. B1581401
CAS RN: 51282-49-6
M. Wt: 215.59 g/mol
InChI Key: JGBJHRKCUKTQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-2-nitrobenzoate, also known as MCNB, is an organic compound commonly used in the synthesis of various drugs, pesticides, and other compounds. It is a derivative of benzoic acid and is composed of a methyl group and a nitro group attached to a chlorinated benzene ring. MCNB is a versatile compound with a wide range of applications, including medicinal, agricultural, and industrial uses.

Scientific Research Applications

  • Organic Synthesis

    • Methyl 5-chloro-2-nitrobenzoate is a chemical compound used in organic synthesis . It’s a white to light yellow to green powder or crystal .
    • The compound is often used as a reagent in various chemical reactions .
  • Electro-Optic Effects Study

    • Methyl 5-chloro-2-nitrobenzoate might be used as an organic dopant in liquid crystal (LC) mixtures .
    • Density Functional Theory (DFT) calculations demonstrate the molecular geometries, polarizability, and dipole moment of the LC mixtures, and further the interactions between the organic dopant and LC molecule .
    • The outcomes of these studies can provide valuable insights into the electro-optic effects of these LC mixtures .
  • Chemical Synthesis Studies
    • Methyl 2-nitrobenzoate, a compound similar to Methyl 5-chloro-2-nitrobenzoate, may be used in chemical synthesis studies .
  • Chemical Synthesis Studies
    • Methyl 2-nitrobenzoate, a compound similar to Methyl 5-chloro-2-nitrobenzoate, may be used in chemical synthesis studies .

properties

IUPAC Name

methyl 5-chloro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBJHRKCUKTQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044948
Record name Methyl 5-chloro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-2-nitrobenzoate

CAS RN

51282-49-6
Record name Benzoic acid, 5-chloro-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51282-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-2-nitrobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051282496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 5-chloro-2-nitro-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 5-chloro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-chloro-2-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 5-CHLORO-2-NITROBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T5D4K1V51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

5-Chloro-2-nitrobenzoic acid (20.1 g,; 0.10 mol), is dissolved in anhydrous methanol (100 ml) and anhydrous hydrogen chloride gas is bubbled into the reaction mixture for 4 hours at room temperature. The reaction mixture is then poured into water and the aqueous mixture triturated with hexane, the hexane layer decanted, dried (anhd. MgSO4) and the solvent removed under vacuum to afford 11.7 g of methyl 5-chloro-2-nitrobenzoate, mp 50°-51° C.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Potassium carbonate (515 gm) was added to a solution of 5-chloro-2-nitro benzoic acid (500 gm) in acetone (2750 ml) at room temperature. Dimethyl sulphate (306.5 gm) was added to the reaction mixture slowly and heated to reflux for 30 minutes. The reaction mass was filtered and then concentrated to obtain a residual mass. The residual mass was poured to the ice water and extracted with methylene chloride. The solvent was distilled off under reduced pressure to obtain a residual solid of methyl 5-chloro-2-nitrobenzoate (534 gm).
Quantity
515 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
2750 mL
Type
solvent
Reaction Step One
Quantity
306.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 10 g (49.6 mmol) of 5-chloro-2-nitrobenzoic acid and 9 mL (64.5 mmol) Et3N in 300 ml CH2Cl2 at 0° C. was added 4.6 mL (59.5 mmol) methyl chloroformate. The cold bath was removed and after 10 minutes, 0.200 mL methanol was added. Bubbles of CO2 could be seen rising from the solution. After 2 hours, the mixture was diluted with Et2O, was washed with 5% HCl, was washed with saturated NaHCO3 solution, was washed with brine, was dried over MgSO4 and decolorized with charcoal, then was stripped of solvent in vacuo to give the product. Rf 0.35 in 15% EtOAc/hexane, visualized by UV; 1H-NMR (400 MHz, CDCl3): δ7.92 (d, J=8.6 Hz, 1H), 7.69 (d, J=2.3 Hz, 1H), 7.59 (dd, J1 =2.2 Hz, J2 =8.8 Hz, 1H), 3.94 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

5-Chloro-2-nitro-benzoic acid (compound A′) (5.0 g) was dissolved in methanol (150 ml). Thionyl chloride (9.5 ml) was added to the solution at 0° C., and the mixture was heated under reflux with stirring for 15 hr. After the completion of the reaction, distilled water was added thereto at 0° C., and the mixture was subjected to separatory extraction with chloroform. The organic layer was washed with distilled water and saturated brine, was dried over sodium sulfate, and was then concentrated to give 5-chloro-2-nitro-benzoic acid methyl ester as a useful intermediate (12.9 g, yield 92%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloro-2-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-chloro-2-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-chloro-2-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-chloro-2-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-chloro-2-nitrobenzoate

Citations

For This Compound
13
Citations
YS Liang, BN Liu, M Liu, DK Liu - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C8H6ClNO4, the nitro and acetoxy groups attached to the benzene ring at neighbouring positions are twisted from its plane by 29.4 (1) and 49.7 (1), respectively. …
Number of citations: 10 scripts.iucr.org
PR Marsham, AL Jackman, AJ Hayter… - Journal of medicinal …, 1991 - ACS Publications
… mercaptobenzoate was generated in situ in NJN-dimethylacetamide (DMA) from the disulfide diester 68 (NaBH4) and reacted with methyl 5-chloro-2-nitrobenzoate (70) toafford the …
Number of citations: 23 pubs.acs.org
K Kondo, H Ogawa, H Yamashita, H Miyamoto… - Bioorganic & medicinal …, 1999 - Elsevier
We previously reported a series of benzazepine derivatives as orally active nonpeptide arginine vasopressin (AVP) V 2 receptor antagonists. After the lead structure OPC-31260 was …
Number of citations: 142 www.sciencedirect.com
D Zeng, F Wang, M Bian, Y Yang, W Deng… - Journal of Organometallic …, 2023 - Elsevier
… For the doubly substituted nitroaromatics, 3,4-dimethylnitrobenzene (1h) could be completely converted, while methyl 5-chloro-2-nitrobenzoate (1i) could be mostly converted. The …
Number of citations: 0 www.sciencedirect.com
M Otani, JM Yoon, SH Park, T Asami… - Bioorganic & medicinal …, 2010 - Elsevier
The hydroxylation of gibberellin (GA) at the 2-position is known as the major cause of inactivation of GAs, whose reaction is catalyzed by 2-oxoglutarate dependent dioxygenases, also …
Number of citations: 12 www.sciencedirect.com
PM Schäfer, P McKeown, M Fuchs… - Dalton …, 2019 - pubs.rsc.org
Non-toxic, highly active and robust complexes are the holy grail as ideal green catalysts for the polymerisation of biorenewable and biodegradable polylactide. Four new zinc guanidine …
Number of citations: 36 pubs.rsc.org
Y Cheng, L Sun, H Meng, Z Jiang… - Journal of Agricultural …, 2022 - ACS Publications
… Second, starting from methyl 5-chloro-2-nitrobenzoate (10), a key intermediate 13 was prepared through C–N coupling, reduction, diazotization, and chlorination, and then converted to …
Number of citations: 2 pubs.acs.org
SE Campbell - 2009 - search.proquest.com
… Figure 4.44: AFM micrographs for 5% methyl 5-chloro-2-nitrobenzoate templated PVP ............................................................................................................................. 168 Figure 4.45: IR spectra …
Number of citations: 0 search.proquest.com
CS Zhao, MY Wu, F Li, L Liu, Y Le - Zeitschrift für Kristallographie …, 2017 - degruyter.com
… 2-amino-5-chlorobenzoate: A mixture of methyl 5-chloro2-nitrobenzoate (5.34 g, 0.029 mol) and concentrated hydrochloric acid (22.5 mL) was added to ethyl acetate (15 mL). …
Number of citations: 2 www.degruyter.com
TA Stammers, R Coulombe, M Duplessis… - Bioorganic & medicinal …, 2013 - Elsevier
… Inhibitors 38–42 were prepared by SN Ar addition of corresponding phenols to either methyl-5-chloro-2-nitrobenzoate or methyl-4-chloro-2-nitrobenzoate followed by elaboration to the …
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.